molecular formula C2H4ClN3 B1610171 1-Azido-2-chloroethane CAS No. 53422-48-3

1-Azido-2-chloroethane

Cat. No. B1610171
CAS RN: 53422-48-3
M. Wt: 105.53 g/mol
InChI Key: BKMHDXMAZYSQLJ-UHFFFAOYSA-N
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Description

1-Azido-2-chloroethane, also known as Ethane, 1-azido-2-chloro-, is an organic compound with the molecular formula C2H4ClN3 . It is used in various chemical reactions, particularly in organic synthesis .


Synthesis Analysis

The synthesis of 1-Azido-2-chloroethane involves the use of specific transfer reagents and reaction conditions . For instance, it can be prepared through the azide exchange reaction of 1-bromo-2-chloroethanol . The synthesis can be divided into three separate parts: First, the synthesis of the transfer reagents .


Molecular Structure Analysis

The molecular structure of 1-Azido-2-chloroethane consists of two carbon atoms, four hydrogen atoms, one chlorine atom, and three nitrogen atoms .


Chemical Reactions Analysis

1-Azido-2-chloroethane is involved in various chemical reactions. For example, it can be used in the synthesis of N-azidoethyl-containing molecules through a uniform reaction protocol with azoles as substrates .


Physical And Chemical Properties Analysis

1-Azido-2-chloroethane has a boiling point of approximately 156.02°C and a density of 1.2830 . Chlorination modifies the physical properties of hydrocarbons in several ways. These compounds are typically denser than water due to the higher atomic weight of chlorine versus hydrogen. They have higher boiling and melting points compared to related hydrocarbons .

Mechanism of Action

The mechanism of action for 1-Azido-2-chloroethane involves nucleophilic substitution. This mechanism involves collision between two species in the slow step of the reaction, known as an S N 2 reaction .

Safety and Hazards

Azides, including 1-Azido-2-chloroethane, can be potentially explosive and shock sensitive under certain conditions . They possess toxic properties and can cause skin irritation, serious eye irritation, and damage to organs .

Future Directions

The future directions for 1-Azido-2-chloroethane involve its use in the synthesis of new compounds. For instance, it can be used in the Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to combine phthalocyanines and analogues with different materials . Additionally, advancements in the field of explosive materials include the development of novel melt-castable compounds with melting points ranging from 80 to 110 °C .

properties

IUPAC Name

1-azido-2-chloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMHDXMAZYSQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466774
Record name Ethane, 1-azido-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2-chloroethane

CAS RN

53422-48-3
Record name Ethane, 1-azido-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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